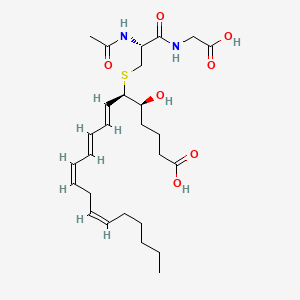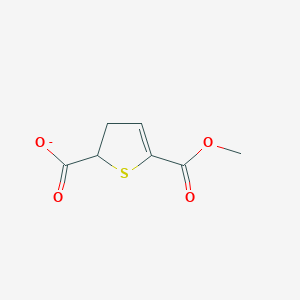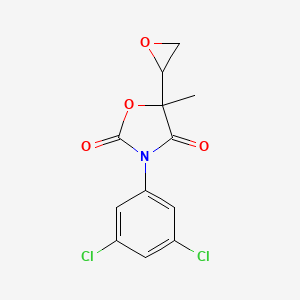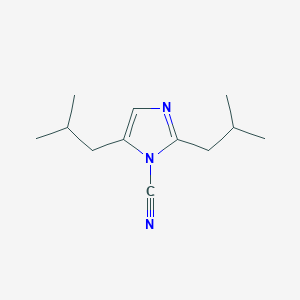
N-Acetylleukotriene D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylleukotriene D4 is a biologically active lipid mediator derived from arachidonic acid through the 5-lipoxygenase enzyme system. It is part of the leukotriene family, which plays a significant role in inflammatory and allergic responses. Leukotrienes are known for their potent effects on smooth muscle contraction, vascular permeability, and leukocyte function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleukotriene D4 typically involves the enzymatic conversion of leukotriene C4 to leukotriene D4, followed by acetylation. The process begins with the formation of leukotriene A4 from arachidonic acid, which is then converted to leukotriene C4 by leukotriene C4 synthetase. Leukotriene C4 is subsequently converted to leukotriene D4 by the removal of the glutamic acid residue. Finally, leukotriene D4 undergoes acetylation to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of specific enzymes such as leukotriene C4 synthetase and leukotriene D4 hydrolase, along with acetylating agents. The reaction conditions typically include maintaining a low temperature to prevent degradation and using inert atmospheres to avoid oxidation .
化学反应分析
Types of Reactions
N-Acetylleukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions often involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions typically involve nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include various metabolites such as leukotriene E4 and its acetylated derivatives. These metabolites play significant roles in the biological activity of this compound .
科学研究应用
N-Acetylleukotriene D4 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism and function.
Biology: In biological research, it is used to investigate the role of leukotrienes in inflammatory and allergic responses.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
作用机制
N-Acetylleukotriene D4 exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding, it activates intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and leukocyte recruitment. These actions contribute to the compound’s role in mediating inflammatory and allergic responses .
相似化合物的比较
Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Uniqueness
N-Acetylleukotriene D4 is unique due to its acetylated structure, which enhances its stability and biological activity compared to other leukotrienes. This modification allows it to have prolonged effects and makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
80115-94-2 |
|---|---|
分子式 |
C27H42N2O7S |
分子量 |
538.7 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C27H42N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-24(23(31)16-15-18-25(32)33)37-20-22(29-21(2)30)27(36)28-19-26(34)35/h7-8,10-14,17,22-24,31H,3-6,9,15-16,18-20H2,1-2H3,(H,28,36)(H,29,30)(H,32,33)(H,34,35)/b8-7-,11-10-,13-12+,17-14+/t22-,23-,24+/m0/s1 |
InChI 键 |
HJNOQTNZXQEPJB-NYLUJPCVSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)C |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)





![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)

